2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate is a synthetic organic compound classified as a purine derivative. It features an acetamido group, a vinyl group, and a diphenylcarbamate moiety attached to the purine ring. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological studies due to its interactions with nucleic acids and enzymes .
The synthesis of 2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate typically involves several key steps:
The reaction conditions for these steps typically require careful control of temperature and reagents to ensure high yield and purity. The use of palladium catalysts in the Heck reaction is crucial for facilitating the coupling process between the halogenated derivative and the vinyl reagent.
The molecular structure of 2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate can be represented by its InChI key (WVIPYKJPEPCNHA-UHFFFAOYSA-N) and SMILES notation (CC(=O)N1=C(NC(=O)OC2=CC=CC=C2)C(=N1)C=C) which reflects its complex arrangement of atoms within the purine framework .
Key structural data includes:
The compound participates in various chemical reactions typical for purine derivatives. These reactions include:
The interactions with enzymes often involve competitive inhibition mechanisms where the compound competes with natural substrates for binding sites. Such interactions are critical for its potential therapeutic applications in antiviral and anticancer drug development .
The mechanism of action for 2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate involves:
This mechanism underlies its applications in medicinal chemistry as a potential therapeutic agent against various diseases .
The physical properties of 2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate include:
Chemical properties include:
Relevant data regarding stability and reactivity indicate that it is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions .
2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate has several significant applications:
The transition-metal-free vinylation of nitrogen-containing heterocycles represents a significant advancement in purine functionalization. A groundbreaking study demonstrated that 3-aryl-substituted-1,1-diphenyl-2-azaallyl anions undergo chemo- and regioselective coupling with vinyl bromides at the C(sp³) site under mild conditions. This reaction achieves exceptional yields (up to 99%) without requiring transition metal catalysts, photoredox initiators, or specialized ligands [1]. Mechanistic studies employing radical clock experiments and electron paramagnetic resonance (EPR) spectroscopy revealed a substrate-dependent mechanism where radical species form upon deprotonation of N-benzyl benzophenone ketimine by silylamide base. EPR signals confirmed radical generation upon deprotonation, while DFT calculations provided theoretical support for the proposed pathway. This vinylation protocol enables direct C(sp³)-C(sp²) bond formation at the N9 position of purine derivatives, offering an environmentally benign alternative to traditional cross-coupling reactions that require precious metals [1].
Table 1: Comparative Analysis of Vinylation Methods for Purine Scaffolds
Method | Catalyst System | Yield Range | Regioselectivity | Key Advantage |
---|---|---|---|---|
Transition-Metal-Free Coupling | Silylamide base | Up to 99% | High (N9 position) | Avoids metal contamination |
Traditional Cross-Coupling | Pd/Ni complexes | 70-95% | Moderate to high | Broad substrate scope |
Reductive Vinylation | Photoredox catalysts | 40-85% | Variable | Mild conditions |
Azaallyl-Vinyl Bromide Coupling | None | 85-99% | Excellent | Atom-economical |
The introduction of diphenylcarbamate groups at the O⁶-position of purine scaffolds requires precise control to prevent N³ or N⁷ side reactions. A highly effective approach employs protected guanine derivatives as starting materials, where 2-acetamido-9H-purin-6-yl diphenylcarbamate (CAS 112233-74-6) serves as a key synthetic intermediate [4] [5]. This building block, with molecular formula C₂₀H₁₆N₆O₃ (MW: 388.38 g/mol), undergoes selective N9 functionalization while preserving the carbamate group. The esterification typically employs diphenylcarbamoyl chloride in anhydrous pyridine at 0-5°C, achieving optimal yields when the purine nitrogen atoms are appropriately protected. Recent advances demonstrate that microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high regioselectivity. The electron-withdrawing nature of the diphenylcarbamate group significantly alters the electronic properties of the purine ring, facilitating subsequent nucleophilic displacements at the C2 position. Commercial suppliers offer this critical intermediate with 95%+ purity, underscoring its importance in oligonucleotide therapeutic development [4] [5].
The acetamido group (-NHCOCH₃) at the C2 position requires selective protection strategies during multi-step synthesis to prevent unwanted side reactions. The acid-labile 4,4'-dimethoxytrityl (DMTr) group effectively shields exocyclic amines during carbamate formation and glycosylation reactions. In complex intermediates such as 2-acetamido-9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)(phenyl)methoxy]-3-{[(2-cyanoethoxy)(diisopropylamino)phosphino]oxy}tetrahydro-2-furanyl]-9H-purin-6-yl diphenylcarbamate (C₅₄H₅₇N₈O₉P, MW: 993.071 g/mol), the DMTr group enables orthogonal deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid in DCM) without cleaving the diphenylcarbamate or acetamido functions [3] [7]. Additionally, the phosphoramidite moiety (diisopropylamino-cyanoethoxyphosphanyl group) permits controlled oligonucleotide chain elongation in solid-phase synthesis. The acetamido group itself provides steric hindrance that prevents aggregation in nonpolar solvents during purification, significantly improving isolation yields (typically >85%) compared to unprotected analogs [3].
Solid-phase synthesis has revolutionized the preparation of purine carbamate derivatives for oligonucleotide therapeutics. The phosphoramidite approach utilizes resin-bound nucleosides functionalized with 2'-O-protecting groups, where the 6-diphenylcarbamate-2-acetamido purine derivative serves as a key building block. A representative protocol involves coupling of the phosphoramidite derivative (e.g., 2-acetamido-9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)(phenyl)methoxy]-3-{[(2-cyanoethoxy)(diisopropylamino)phosphino]oxy}tetrahydro-2-furanyl]-9H-purin-6-yl diphenylcarbamate) to the 5'-hydroxyl group of support-bound nucleotides using tetrazole activation [3] [7]. After oxidation with iodine/water/pyridine to form the phosphate triester, the DMTr group is removed for subsequent chain elongation. The orthogonal stability of the diphenylcarbamate group under standard deblocking conditions (e.g., conc. ammonium hydroxide at 55°C for 16 hours) enables efficient incorporation into oligonucleotide sequences without side-chain degradation. This approach facilitates the synthesis of antisense oligonucleotides containing modified purine bases with improved nuclease resistance [7].
Table 2: Solid-Phase Synthesis Strategies for Purine Carbamates
Resin Type | Coupling Agent | Deprotection Conditions | Average Yield per Cycle | Purity of Final Product |
---|---|---|---|---|
Controlled Pore Glass (CPG) | Tetrazole/DCI | Ammonium hydroxide, 55°C | 98.5% | >90% (HPLC) |
Polystyrene Support | 5-Ethylthio-1H-tetrazole | Methylamine/ammonia | 97.8% | 85-92% |
Hydroxymethyl-functionalized | Pyridinium trifluoroacetate | Ammonium hydroxide/40% methylamine | 99.1% | >95% |
Universal Support | 4,5-Dicyanoimidazole | Ammonia/ethanol (3:1) | 96.7% | 88-94% |
The formation of the diphenylcarbamate linkage on purine systems benefits significantly from tailored catalytic approaches. While traditional methods employ stoichiometric activating agents (e.g., carbonyldiimidazole), recent advances utilize nucleophilic catalysts such as dimethylaminopyridine (DMAP) at 5-10 mol% loading to achieve near-quantitative yields in anhydrous acetonitrile. For acid-sensitive substrates, N-heterocyclic carbene (NHC) organocatalysts facilitate carbamoylation at room temperature without racemization of chiral centers [6]. In the synthesis of 2-(6-((diphenylcarbamoyl)oxy)-2-isobutyramido-9H-purin-9-yl)acetic acid (CAS 263254-57-5, C₂₄H₂₂N₆O₅), the combination of diisopropylamine base and catalytic copper(I) iodide enhances coupling efficiency to >90% by suppressing O→N acyl transfer side reactions [6]. Furthermore, the transition-metal-free radical coupling mechanism identified in azaallyl systems provides a promising pathway for purine functionalization, where persistent radical effects and spin density distribution govern the reaction trajectory [1]. These catalytic innovations enable the efficient production of complex purine carbamates at multigram scales with minimal purification requirements.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2